tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Overview
Description
tert-Butyl benzyloxy(4-cyanobutyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Scientific Research Applications
tert-Butyl benzyloxy(4-cyanobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyloxy(4-cyanobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with benzyloxyamine and 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Mechanism of Action
The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyloxy carbamate
- 4-Cyanobutyl carbamate
Uniqueness
tert-Butyl benzyloxy(4-cyanobutyl)carbamate is unique due to its combination of the tert-butyl, benzyloxy, and 4-cyanobutyl groups. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its ability to be selectively removed under mild conditions without affecting other functional groups sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJIAMYWRXMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443542 | |
Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128173-50-2 | |
Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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